molecular formula C10H17NaO3 B14434190 Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt CAS No. 77945-11-0

Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt

Cat. No.: B14434190
CAS No.: 77945-11-0
M. Wt: 208.23 g/mol
InChI Key: WPRPQWPNETWLSK-UHFFFAOYSA-M
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Description

Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is a chemical compound with the molecular formula C10H17NaO3. It is known for its unique structure, which includes a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt typically involves the reaction of cyclohexaneacetic acid with 2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The cyclohexane ring provides structural stability and can affect the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexaneacetic acid
  • 2-Hydroxyethylamine
  • Cyclohexane-1,2-dicarboxylic acid

Uniqueness

Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is unique due to its combination of a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This unique structure imparts specific chemical properties that make it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

77945-11-0

Molecular Formula

C10H17NaO3

Molecular Weight

208.23 g/mol

IUPAC Name

sodium;2-[1-(2-hydroxyethyl)cyclohexyl]acetate

InChI

InChI=1S/C10H18O3.Na/c11-7-6-10(8-9(12)13)4-2-1-3-5-10;/h11H,1-8H2,(H,12,13);/q;+1/p-1

InChI Key

WPRPQWPNETWLSK-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)(CCO)CC(=O)[O-].[Na+]

Origin of Product

United States

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